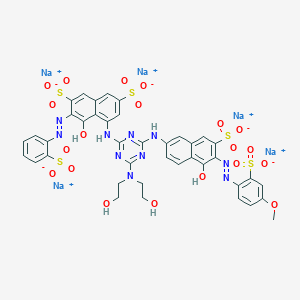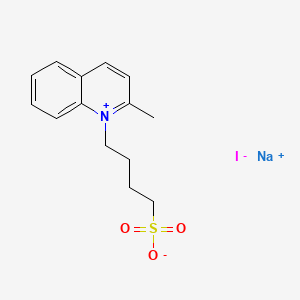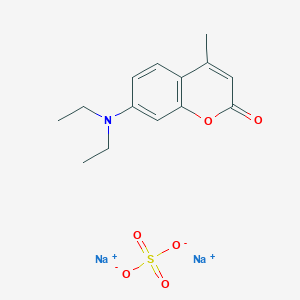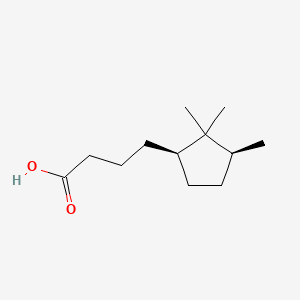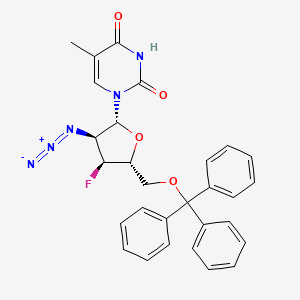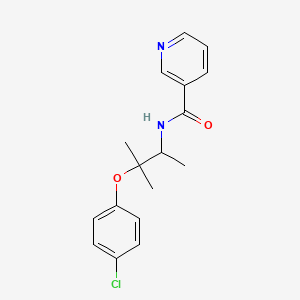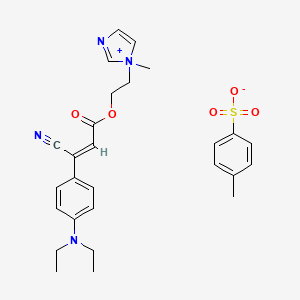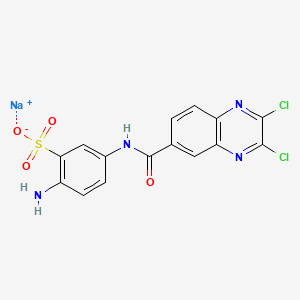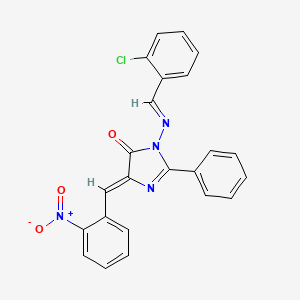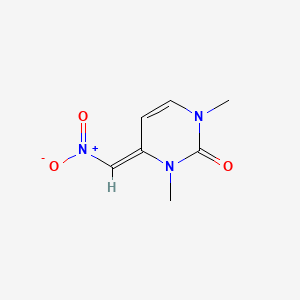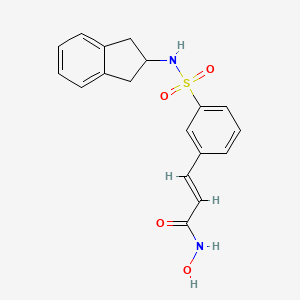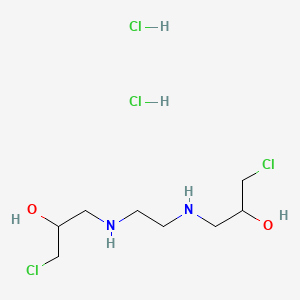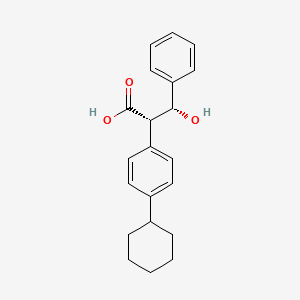
Benzenepropanoic acid, alpha-(4-cyclohexylphenyl)-beta-hydroxy-, (R*,R*)-(+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BRN 5979036 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. This compound is known for its stability and reactivity, which allows it to participate in a wide range of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BRN 5979036 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. One common method involves the reaction of benzo[b]thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product .
Industrial Production Methods
In industrial settings, the production of BRN 5979036 often employs large-scale preparative high-performance liquid chromatography (HPLC) to isolate and purify the compound. This method ensures high purity and yield, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
BRN 5979036 undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation reactions typically involve reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
BRN 5979036 has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in organic synthesis reactions.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other high-value compounds.
Mechanism of Action
The mechanism of action of BRN 5979036 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
BRN 5979036 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
3-Chlorobenzo[b]thiophene-2-carboxylic acid: Shares structural similarities but differs in reactivity and applications.
Benzo[b]thiophene derivatives: These compounds have similar core structures but vary in their functional groups and properties.
BRN 5979036 stands out due to its specific reactivity and stability, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
88221-80-1 |
|---|---|
Molecular Formula |
C21H24O3 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(2S,3R)-2-(4-cyclohexylphenyl)-3-hydroxy-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H24O3/c22-20(18-9-5-2-6-10-18)19(21(23)24)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h2,5-6,9-15,19-20,22H,1,3-4,7-8H2,(H,23,24)/t19-,20-/m0/s1 |
InChI Key |
HUVZVHSLWSFPAU-PMACEKPBSA-N |
Isomeric SMILES |
C1CCC(CC1)C2=CC=C(C=C2)[C@@H]([C@H](C3=CC=CC=C3)O)C(=O)O |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(C(C3=CC=CC=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



